molecular formula C27H27NO4 B8229284 Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid

Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid

Cat. No.: B8229284
M. Wt: 429.5 g/mol
InChI Key: OVRAPLJNQODIOI-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid is a derivative of amino acids, specifically designed for use in solid-phase peptide synthesis (SPPS). The compound is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis to prevent unwanted reactions at the amino group during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling required in SPPS. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide.

    Coupling: The amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.

    Substitution: The side chain of the amino acid can undergo various substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt to improve coupling efficiency.

    Substitution: Various electrophiles can be used for substitution reactions on the side chain.

Major Products Formed

The major products formed from these reactions are typically peptides or modified amino acids, depending on the specific reactions and conditions used.

Scientific Research Applications

Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and peptidomimetics.

    Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of synthetic peptides for various applications, including as research tools and in diagnostics.

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further modifications or interactions.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-(S)-2-amino-2-methyl-4-pentenoic acid
  • Fmoc-(S)-3-amino-3-(2-methylphenyl)propionic acid
  • Fmoc-(S)-2-(4-pentenyl)Ala-OH

Uniqueness

Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid is unique due to its specific side chain structure, which can impart distinct properties to the peptides synthesized using this building block. The presence of the 2-methylphenyl group can influence the hydrophobicity, steric interactions, and overall conformation of the resulting peptides, making it a valuable tool in peptide design and synthesis.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-methylphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c1-18-9-2-3-10-19(18)11-8-16-25(26(29)30)28-27(31)32-17-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h2-7,9-10,12-15,24-25H,8,11,16-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRAPLJNQODIOI-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.